
1,1'-Sulfonylbis(4-chloro-2-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) is an organic compound with the molecular formula C12H6Cl2N2O6S. It is characterized by the presence of two nitro groups and two chlorine atoms attached to a benzene ring, with a sulfonyl group bridging the two benzene rings. This compound is known for its applications in various chemical processes and industrial uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) can be synthesized through a multi-step process involving nitration, sulfonation, and chlorination reactions. The typical synthetic route includes:
Nitration: The initial step involves the nitration of benzene to introduce nitro groups. This is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated benzene undergoes sulfonation using sulfur trioxide or oleum to introduce the sulfonyl group.
Chlorination: Finally, the sulfonated compound is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms.
Industrial Production Methods
In industrial settings, the production of 1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,1’-Sulfonylbis(4-chloro-2-aminobenzene).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonyl and chlorine groups can engage in various substitution and addition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.
Comparaison Avec Des Composés Similaires
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) can be compared with other similar compounds such as:
1,1’-Sulfonylbis(4-chlorobenzene): Lacks the nitro groups, making it less reactive in redox reactions.
1,1’-Sulfonylbis(4-nitrobenzene): Lacks the chlorine atoms, affecting its reactivity in substitution reactions.
1,1’-Sulfonylbis(2-chloro-4-nitrobenzene): Has different positions of chlorine and nitro groups, leading to variations in reactivity and applications.
The uniqueness of 1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
144505-71-5 |
|---|---|
Formule moléculaire |
C12H6Cl2N2O6S |
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
4-chloro-1-(4-chloro-2-nitrophenyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O6S/c13-7-1-3-11(9(5-7)15(17)18)23(21,22)12-4-2-8(14)6-10(12)16(19)20/h1-6H |
Clé InChI |
BMCHGTVACZAQDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)
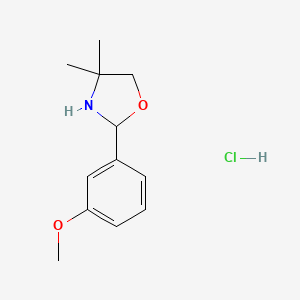
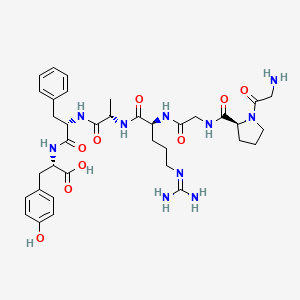
![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-](/img/structure/B12550211.png)
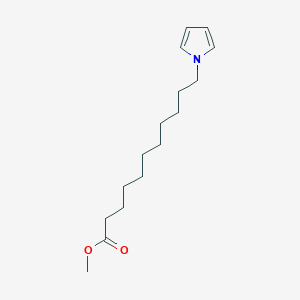
![4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one](/img/structure/B12550231.png)

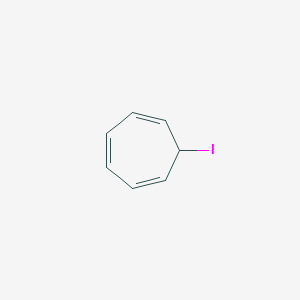
![Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)-](/img/structure/B12550243.png)
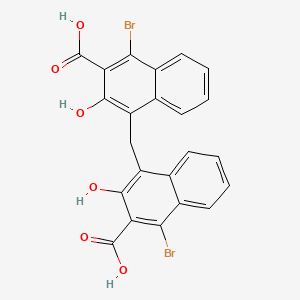
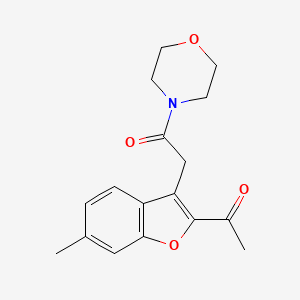

![4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12550275.png)
![4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol](/img/structure/B12550283.png)
